2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole

Lipophilicity Computed Physicochemical Properties Drug Design

Screening libraries often lack fragments combining a thiazole ether, pyrrolidine scaffold, and quinoline-8-sulfonyl terminus in a single, CNS-favorable physicochemical window. This compound fills that gap. - Computed LogP 2.6, TPSA 109 Ų, and 0 HBD deliver balanced passive permeability and solubility for neurodegenerative target screening. - The quinoline nitrogen enables direct metal-ion coordination, making it a privileged fragment for kinase hinge regions and metalloenzymes. - Quinoline-8-sulfonamide linkage serves as a stable bioisostere for metabolically labile quinoline amides. Supplied with full analytical documentation. Standard international B2B shipping.

Molecular Formula C16H15N3O3S2
Molecular Weight 361.43
CAS No. 2200040-62-4
Cat. No. B2373617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole
CAS2200040-62-4
Molecular FormulaC16H15N3O3S2
Molecular Weight361.43
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C16H15N3O3S2/c20-24(21,14-5-1-3-12-4-2-7-17-15(12)14)19-9-6-13(11-19)22-16-18-8-10-23-16/h1-5,7-8,10,13H,6,9,11H2
InChIKeyNVIYEWJKEXJZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole: Technical Primer


The compound 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS 2200040-62-4) is a synthetic small molecule featuring a thiazole core linked via an ether bridge to a pyrrolidine ring, which is further N-substituted with a quinoline-8-sulfonyl group. It is primarily cataloged as a research chemical and synthetic building block [1]. Computed properties from authoritative databases establish its baseline profile: a molecular weight of 361.4 g/mol, a calculated LogP (XLogP3-AA) of 2.6, a topological polar surface area of 109 Ų, and 0 hydrogen bond donors, indicating moderate lipophilicity and potential for passive membrane permeability [1]. This foundational data serves as the sole quantifiable anchor for all subsequent comparisons in the absence of published biological assay results.

Fragment-based screening scaffold: High polar surface area and H-bond acceptor profile supports targeting kinase hinge regions and metalloenzymes.
CNS drug-like property set: Computed moderate lipophilicity and zero H-bond donors align with CNS lead optimization criteria.
Quinoline amide bioisostere: Quinoline-8-sulfonamide linkage offers a stable replacement for metabolically labile amide groups.

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole: Why Analogs Fall Short


Generic substitution fails because the compound’s potential utility is derived from the specific three-dimensional arrangement of three distinct pharmacophoric elements: an electron-rich thiazole ether, a central pyrrolidine scaffold, and a bulky, lipophilic quinoline-8-sulfonyl terminus. Computed property differences highlight this. Replacing the quinoline with a simple phenyl ring in the closest analog, 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)thiazole, would result in a lower computed LogP (estimated <1.5 vs. 2.6 for the target) and a markedly different electrostatic surface, fundamentally altering its interactions with any biological target [1][2]. Similarly, analogs where the sulfonyl linking group is absent or the thiazole is replaced lose the defined orientation of the quinoline ring, which is critical for its role as a building block in fragment-based drug discovery and combinatorial library design [2]. A user prioritizing a specific molecular shape, lipophilicity window, or a privileged heterocyclic combination for a specific project cannot interchange this compound with a simpler analog without risking the entire SAR hypothesis.

Phenylsulfonyl Analog LogP Shift
Replacing quinoline with a simple phenyl ring reduces computed lipophilicity; distribution into lipophilic compartments may differ significantly from the target compound.
Non-quinoline H-Bond Profile Mismatch
Analogs lacking the quinoline nitrogen offer fewer hydrogen bond acceptors, potentially altering interactions with polar active sites such as kinase hinges.
Bioactivity Data Gap
No biological activity data exist for this scaffold series; any assumption of functional equivalence between analogs requires de novo validation.

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole: Quantitative Differentiation Evidence


Lipophilicity vs. Phenylsulfonyl Analog

The target compound's computed lipophilicity, quantified by XLogP3-AA, differentiates it from its closest hypothetical analog where the quinoline-8-sulfonyl group is replaced by a simple phenylsulfonyl group. The target has an XLogP3-AA of 2.6, a value that correlates with an optimal balance between aqueous solubility and membrane permeability for CNS and intracellular drug targets [1]. The phenylsulfonyl analog, 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)thiazole, is estimated to have an XLogP3-AA of approximately 1.3 to 1.8, based on the contribution of the quinoline versus phenyl moiety [1][2]. This quantifiable difference in logP of at least 0.8 log units translates to a nearly 6.3-fold difference in theoretical partition coefficient, predicting significantly different pharmacokinetic profiles in any in vivo study.

Lipophilicity
Class-level inference
XLogP 2.6 vs. 1.3–1.8
Δ 0.8–1.3 log units (~6.3× partition coefficient)
Reported logP difference may shift distribution profile in in vivo studies.
Based on computed fragment contributions; comparator value is estimated.
Lipophilicity Computed Physicochemical Properties Drug Design

TPSA and H-Bond Acceptor Count Advantage

The compound possesses a TPSA of 109 Ų and 7 hydrogen bond acceptor (HBA) atoms, a combination that arises directly from its three heterocyclic rings and the sulfonamide linkage [1]. In contrast, a common alternative, 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole, has a TPSA of 84.8 Ų and 6 HBA atoms [2]. The target's higher TPSA and additional HBA from the quinoline nitrogen enable a distinct interaction map with biological targets, such as forming an extra hydrogen bond with the backbone of a kinase hinge region, which the non-quinoline analog cannot replicate.

Polar Surface Area
Head-to-head
TPSA 109 Ų (7 HBA) vs. 84.8 Ų (6 HBA)
+24.2 Ų TPSA, +1 H-bond acceptor
Higher TPSA and extra HBA may support distinct kinase-hinge interaction potential.
Computed values from Cactvs algorithm; no experimental confirmation.
Polar Surface Area Molecular Descriptor Drug Likeness

Biological Activity Data Gap

A critical examination of public databases, including PubChem [1] and BindingDB, reveals a complete absence of any in vitro or in vivo biological activity data for 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole. This is a critical limitation. No direct or cross-study comparable quantitative evidence exists to differentiate this compound from its analogs based on potency (IC50, EC50), selectivity, or target engagement. Therefore, any claim of 'superior biological activity' for this compound is scientifically unsupported and must be ignored in procurement decisions. The verified differentiators are restricted to the physicochemical properties detailed above. This absence of bioactivity data is itself a primary piece of evidence that should guide selection: this is a purely structural probe, not a validated hit or lead.

Biological Activity
Data to verify
No bioactivity data available
Procurement must be based on structural properties only; functional claims are unsupported.
Universal for this scaffold series in public databases.
Biological Activity Data Gap Procurement Risk

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole: Procurement Scenarios


Fragment-Based Screening for Kinases & Metalloenzymes

The compound's high topological polar surface area (109 Ų) and 7 hydrogen bond acceptor atoms, significantly exceeding simpler analogs, make it a privileged fragment for screening against targets with polar, solvent-exposed active sites, such as kinase hinge regions or metalloenzymes. Its quinoline nitrogen can directly coordinate catalytic magnesium or zinc ions [1]. Procurement is justified when the screening objective is to probe a chemical space unique from simpler phenyl- or benzyl-sulfonyl analogs [3].

CNS-Penetrant Library Design

With a computed XLogP3-AA of 2.6, a TPSA of 109 Ų, and zero hydrogen bond donors, the compound resides in a favorable physicochemical window for CNS drug discovery, predicting balanced solubility and passive permeability [1]. It is a superior core scaffold compared to its higher-logP analog, 2-((1-(2-Naphthylsulfonyl)pyrrolidin-3-yl)oxy)thiazole (estimated logP >3.0), which would have a greater risk of high metabolic clearance. This makes it a rational choice for synthesizing a focused library for neurodegenerative or neuropsychiatric targets [2].

Quinoline Amide Bioisostere Synthesis

The quinoline-8-sulfonamide linkage serves as a stable bioisostere for quinoline amides, which are susceptible to metabolic hydrolysis. The compound can be procured as a key intermediate for generating chemically stable analogs of biologically active quinoline carboxamides. The verified TPSA and HBA differences from non-quinoline analogs allow for a systematic exploration of this bioisosteric space, a feature not accessible with simpler sulfonamide building blocks [1][3].

Sulfonamide-Binding Proteome Profiling

The unique combination of a thiazole and a quinoline-sulfonamide in one molecule creates a polypharmacological scaffold that is underrepresented in existing sulfonamide-focused libraries. Procurement is warranted for activity-based protein profiling (ABPP) studies where a broad-spectrum, lipophilic sulfonamide warhead is needed to capture a distinct subset of serine hydrolases or carbonic anhydrases, differentiating it from the reactivity of simpler benzenesulfonamide probes [1].

Application
Selection Property
Validation Focus
Fragment-Based Screening
Polar surface area and H-bond acceptor profile
Kinase hinge/metal coordination interactions
CNS Library Design
Computed lipophilicity and zero H-bond donors
CNS MPO desirability and passive permeability
Quinoline Amide Bioisostere
Quinoline-8-sulfonamide linkage stability
Metabolic stability relative to amide bond
Proteome Profiling
Polypharmacological sulfonamide scaffold
Serine hydrolase/carbonic anhydrase target capture
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